Bromo-PEG2-bromide

Description

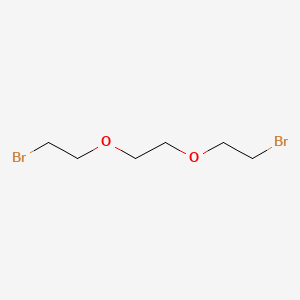

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(2-bromoethoxy)ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Br2O2/c7-1-3-9-5-6-10-4-2-8/h1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWNEWCMPHICQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCBr)OCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Br2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76779-16-3 |

Source

|

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-bromoethyl)-ω-(2-bromoethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76779-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20341442 |

Source

|

| Record name | Ethane, 1,2-bis(2-bromoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31255-10-4 |

Source

|

| Record name | Ethane, 1,2-bis(2-bromoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Bis(2-bromoethoxy)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of Bromo-PEG2-bromide

Bromo-PEG2-bromide, systematically named 1,2-bis(2-bromoethoxy)ethane, is a homobifunctional crosslinking agent widely utilized in chemical synthesis and pharmaceutical sciences. As a polyethylene (B3416737) glycol (PEG) derivative, it possesses a hydrophilic spacer that enhances solubility in aqueous media.[1][2] The terminal bromide groups are excellent leaving groups for nucleophilic substitution reactions, making this reagent a versatile tool for conjugating molecules, particularly those containing thiol groups.[2][3] This guide provides a comprehensive overview of its synthesis, characterization, and key properties.

Physicochemical Properties

A summary of the key quantitative data for Bromo-PEG2-bromide is presented below, offering a quick reference for researchers.

| Property | Value | Reference(s) |

| CAS Number | 31255-10-4 | [4][5][6] |

| Molecular Formula | C₆H₁₂Br₂O₂ | [4][5] |

| Molecular Weight | 275.97 g/mol | [6][7] |

| IUPAC Name | 1,2-bis(2-bromoethoxy)ethane | [5][6] |

| Synonyms | 1,8-dibromo-3,6-dioxaoctane | [6] |

| Purity | Typically ≥95% - 98% | [4][5] |

| Appearance | Clear Oil / Liquid | [8] |

| Density | 1.655 g/cm³ | [9] |

| Boiling Point | 285.1 °C at 760 mmHg | [9] |

| Storage Condition | -20°C for long-term storage | [4] |

Synthesis of Bromo-PEG2-bromide

The synthesis of Bromo-PEG2-bromide is achieved through the bromination of its corresponding diol, diethylene glycol. The following protocol is adapted from a procedure utilizing triphenylphosphine (B44618) and bromine.[8]

Synthesis Workflow

Caption: Synthesis workflow for Bromo-PEG2-bromide.

Experimental Protocol

Materials:

-

Diethylene glycol (0.9 ml, 9.4 mmol)[8]

-

Triphenylphosphine, freshly recrystallized (5.03g, 18.8 mmol)[8]

-

Bromine (0.96 ml, 18.8 mmol) (Caution: highly corrosive and toxic)[8]

-

Dry Acetonitrile (20 ml)[8]

-

Diethyl ether (50 ml)[8]

-

250 ml round-bottomed Schlenk flask[8]

-

Standard glassware for reflux, filtration, and distillation[8]

Procedure:

-

Suspend triphenylphosphine (5.03g, 18.8 mmol) in dry acetonitrile (20 ml) in a 250 ml round-bottomed Schlenk flask.[8]

-

Cool the suspension to 0°C using an ice bath under an inert atmosphere (e.g., Argon).[8]

-

Add bromine (0.96 ml, 18.8 mmol) dropwise to the stirred suspension. Allow the solution to become colorless after each drop before adding the next.[8]

-

After the complete addition of bromine, allow the reaction mixture to warm to ambient temperature.[8]

-

Add diethylene glycol (0.9 ml, 9.4 mmol) to the mixture.[8]

-

Heat the reaction at reflux (approximately 80°C) under a dinitrogen atmosphere for 18 hours.[8]

-

After cooling to ambient temperature, remove the solvent under reduced pressure.[8]

-

Stir the resulting orange solid in diethyl ether (50 ml) for 1 hour. This will cause the triphenylphosphine oxide byproduct to precipitate.[8]

-

Filter the mixture.[8]

-

Remove the solvent from the orange-colored filtrate under reduced pressure to yield an orange oil.[8]

-

Purify the crude product via Kügelrohr distillation (bp 100°C under high vacuum) to obtain the final product as a clear oil. The reported yield is approximately 67%.[8]

Characterization

To confirm the successful synthesis and purity of Bromo-PEG2-bromide, a combination of spectroscopic and analytical techniques is employed.

Characterization Workflow

Caption: Logical workflow for the characterization of Bromo-PEG2-bromide.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data based on experimental findings.[8]

| Technique | Parameter | Expected Value/Observation |

| ¹H NMR | Solvent | CDCl₃ |

| δ 3.83 (t) | 4H, O-CH ₂-CH₂-Br | |

| δ 3.48 (t) | 4H, O-CH₂-CH ₂-Br | |

| ¹³C NMR | Solvent | CDCl₃ |

| δ 70.96 | C H₂-CH₂-Br | |

| δ 30.18 | CH₂-C H₂-Br | |

| FT-IR (cm⁻¹) | C-H stretch | 2966 (w), 2856 (w) |

| C-O stretch | 1111 (s) | |

| ESI-MS | m/z | 72.4 [M-2Br]⁺ |

Experimental Protocols for Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure by analyzing the proton and carbon environments.

-

Protocol:

-

Prepare the sample by dissolving a small amount (5-10 mg) of the purified oil in approximately 0.7 ml of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

-

Process the spectra and compare the chemical shifts, integrations, and coupling patterns with the expected values listed in the table above.

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the presence of key functional groups.

-

Protocol:

-

Place a drop of the purified oil directly onto the ATR crystal of an FT-IR spectrometer (or prepare a thin film on a KBr plate).

-

Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands, such as the strong C-O ether stretch around 1111 cm⁻¹ and the C-H stretches just below 3000 cm⁻¹.[8] The C-Br stretch is expected in the fingerprint region, typically between 500-750 cm⁻¹.

-

3. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and fragmentation pattern.

-

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

-

Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

Analyze the spectrum for the molecular ion peak or characteristic fragments. For this molecule, a fragment corresponding to the loss of both bromine atoms ([M-2Br]⁺) has been reported.[8]

-

References

- 1. iris.unive.it [iris.unive.it]

- 2. Bromo-PEG2-alcohol, 57641-66-4 | BroadPharm [broadpharm.com]

- 3. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]

- 4. Bromo-PEG2-bromide, 31255-10-4 | BroadPharm [broadpharm.com]

- 5. 1,2-Bis(2-bromoethoxy)ethane 95% | CAS: 31255-10-4 | AChemBlock [achemblock.com]

- 6. 1,2-Bis(2-bromoethoxy)ethane | C6H12Br2O2 | CID 573097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Bromo-PEG-bromide | AxisPharm [axispharm.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. Ethane, 1,2-bis(2-bromoethoxy)-|31255-10-4|lookchem [lookchem.com]

An In-depth Technical Guide to the Mechanism of Action of Bromo-PEG2-bromide in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent linking of a biomolecule to another molecule, is a fundamental tool in modern drug development, diagnostics, and life sciences research. The choice of linker is critical, profoundly influencing the stability, solubility, and overall performance of the resulting bioconjugate. Polyethylene glycol (PEG) linkers are widely employed to enhance the pharmacokinetic and pharmacodynamic properties of biotherapeutics, such as increasing solubility and serum half-life while reducing immunogenicity.[1][2] Bromo-PEG2-bromide is a homobifunctional PEG linker that provides a short, hydrophilic spacer arm, enabling the conjugation of biomolecules through a robust and stable linkage.

This technical guide provides a comprehensive overview of the core mechanism of action of Bromo-PEG2-bromide in bioconjugation. It details the underlying chemical principles, presents available quantitative data, and offers detailed experimental protocols for its application.

Core Mechanism of Action: Bimolecular Nucleophilic Substitution (SN2)

The primary mechanism of action for Bromo-PEG2-bromide in bioconjugation is a bimolecular nucleophilic substitution (SN2) reaction.[3] In this reaction, the terminal bromide groups of the linker serve as electrophilic sites that are susceptible to attack by nucleophiles present on biomolecules.

The most common nucleophilic targets in proteins for this reaction are the thiol groups (-SH) of cysteine residues.[4][5] The sulfur atom of a thiol is a potent nucleophile, particularly in its deprotonated thiolate anion form (-S⁻).[5] The reaction proceeds in a single, concerted step where the nucleophile attacks the carbon atom attached to the bromine, leading to the displacement of the bromide ion, which is an excellent leaving group. This results in the formation of a highly stable thioether bond.[3][6]

The general reaction can be depicted as follows:

Biomolecule-SH + Br-(PEG)2-Br + HS-Biomolecule → Biomolecule-S-(PEG)2-S-Biomolecule + 2HBr

Due to its homobifunctional nature, Bromo-PEG2-bromide can be used to crosslink two biomolecules or to cyclize a single biomolecule containing two nucleophilic groups.

Reaction Pathway Diagram

Caption: SN2 reaction mechanism of Bromo-PEG2-bromide with a cysteine thiol.

Key Reaction Parameters and Quantitative Data

The efficiency and specificity of the bioconjugation reaction with Bromo-PEG2-bromide are influenced by several key parameters. While specific kinetic data for Bromo-PEG2-bromide is limited in the literature, the following principles and data, derived from similar bromo-PEG linkers, provide a strong framework for experimental design.

pH

The pH of the reaction medium is a critical factor. The nucleophilicity of the thiol group of cysteine is significantly enhanced upon deprotonation to the thiolate anion. The pKa of the cysteine thiol group is approximately 8.5.[5] Therefore, conducting the reaction at a pH between 7.5 and 8.5 increases the concentration of the more reactive thiolate species, thereby accelerating the reaction rate.[5] However, at higher pH values, the risk of side reactions with other nucleophilic amino acid residues, such as the amine groups of lysine (B10760008), increases.[3]

Molar Ratio of Reactants

A molar excess of the Bromo-PEG linker over the biomolecule is typically used to drive the reaction to completion.[1][5] The optimal molar ratio depends on the specific biomolecule and the number of available nucleophilic sites and should be determined empirically.

| Parameter | Recommended Range | Rationale |

| pH | 7.5 - 8.5 | Optimizes the formation of the more nucleophilic thiolate anion from cysteine residues while minimizing side reactions with amines.[5] |

| Molar Excess (Bromo-PEG:Protein) | 10:1 to 50:1 | A molar excess of the linker drives the conjugation reaction towards completion. The optimal ratio is protein-dependent.[5][7] |

| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature allows for a faster reaction, while 4°C can be used to maintain the stability of sensitive proteins over longer incubation times.[5] |

| Reaction Time | 2-4 hours (RT) or 12-16 hours (4°C) | Sufficient time to allow the reaction to proceed to a high yield.[5] |

Stability of the Thioether Bond

The thioether bond formed through the reaction of a bromo-PEG linker with a thiol is considered highly stable and effectively irreversible under physiological conditions.[1][6][8] This is a significant advantage over other thiol-reactive chemistries, such as maleimides, where the resulting thioether linkage can be susceptible to a retro-Michael reaction, leading to deconjugation.[3][8]

| Linker Chemistry | Resulting Bond | Stability |

| Bromo-PEG | Thioether | Highly Stable, Irreversible[1][8] |

| Maleimide | Thioether (in a thiosuccinimide ring) | Susceptible to retro-Michael reaction and thiol exchange[3][9] |

| Iodoacetamide | Thioether | Highly Stable, Irreversible[6] |

| NHS-ester | Amide | Highly Stable[1] |

Potential Side Reactions

While Bromo-PEG2-bromide exhibits a preference for soft nucleophiles like thiols, side reactions with other nucleophilic amino acid residues can occur, particularly at higher pH values.[1] The primary amine groups on lysine residues and the N-terminus of proteins can also react with the bromo group to form a stable amine linkage.[1] The reactivity with other nucleophiles such as histidine and methionine has also been reported.[1] Careful control of the reaction pH is crucial to maximize the specificity for cysteine residues.

Experimental Protocols

The following section provides a detailed, generalized protocol for the conjugation of a protein with Bromo-PEG2-bromide.

Materials

-

Protein of interest containing free cysteine residues

-

Bromo-PEG2-bromide

-

Conjugation Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 8.0[10]

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Quenching Solution: 1 M N-acetylcysteine or L-cysteine in conjugation buffer[10][11]

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Protocol for Protein Conjugation

-

Protein Preparation:

-

Dissolve the protein in the Conjugation Buffer to a final concentration of 1-5 mg/mL.[10]

-

If the target cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[12] If using DTT, the excess reducing agent must be removed prior to the addition of the bromo-PEG reagent, for example, by using a desalting column.[10]

-

-

Bromo-PEG2-bromide Preparation:

-

Immediately before use, prepare a 10 mM stock solution of Bromo-PEG2-bromide in anhydrous DMSO.[10]

-

-

Conjugation Reaction:

-

Add the Bromo-PEG2-bromide stock solution to the protein solution to achieve the desired molar excess (e.g., a 10- to 20-fold molar excess of linker over protein).[1] The final concentration of DMSO should not exceed 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[5] The progress of the reaction can be monitored by LC-MS.[1]

-

-

Quenching the Reaction:

-

Purification of the Conjugate:

-

Remove excess Bromo-PEG2-bromide and quenching reagent by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS).[12]

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for bioconjugation using Bromo-PEG2-bromide.

Characterization of Bioconjugates

The successful conjugation and the purity of the final product should be confirmed using appropriate analytical techniques.

-

SDS-PAGE: A simple method to visualize the increase in molecular weight of the protein after PEGylation.[2]

-

Size-Exclusion Chromatography (SEC-HPLC): Can be used to separate the PEGylated protein from the unconjugated protein and excess reagents, providing an estimation of the conjugation efficiency.[13]

-

Reverse-Phase Chromatography (RP-HPLC): Offers higher resolution for separating different PEGylated species (e.g., mono-, di-PEGylated).[2]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the exact mass of the conjugate and thereby the number of PEG units attached to the protein.[2][14]

Conclusion

Bromo-PEG2-bromide is a valuable tool for bioconjugation, enabling the formation of stable and irreversible thioether linkages primarily with cysteine residues. The reaction proceeds via a well-understood SN2 mechanism, and its efficiency can be controlled by optimizing key parameters such as pH and the molar ratio of reactants. The resulting thioether bond is highly stable, making this linker an excellent choice for applications requiring long-term stability of the bioconjugate. By following the detailed protocols and employing appropriate analytical methods for characterization, researchers can effectively utilize Bromo-PEG2-bromide to develop novel and well-defined bioconjugates for a wide range of applications in research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. benchchem.com [benchchem.com]

Solubility and Stability of Bromo-PEG2-bromide in Aqueous Buffers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles governing the solubility and stability of Bromo-PEG2-bromide in aqueous buffer systems. While specific quantitative data for this particular linker is not extensively available in public literature, this document outlines the fundamental concepts, provides detailed experimental protocols for determining these properties, and offers a framework for data presentation and interpretation.

Bromo-PEG2-bromide is a bifunctional linker commonly employed in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Its structure, featuring a short, hydrophilic diethylene glycol (PEG2) spacer flanked by two reactive bromide groups, allows for the covalent linkage of two different molecular entities. Understanding its behavior in aqueous environments is critical for optimizing conjugation reactions, ensuring the stability of the resulting conjugates, and developing robust formulation strategies.

Solubility in Aqueous Buffers

The polyethylene (B3416737) glycol (PEG) spacer in Bromo-PEG2-bromide is intended to enhance its solubility in aqueous media. The ether oxygens in the PEG backbone can form hydrogen bonds with water, contributing to its hydrophilic character. However, the overall solubility of the final conjugate will be influenced by the properties of the molecules attached to the linker.

Factors Influencing Solubility:

-

pH: For conjugates with ionizable groups, the pH of the buffer will significantly affect solubility.

-

Buffer Species and Ionic Strength: The type and concentration of salts in the buffer can impact solubility through effects on the hydration shell of the molecule.

-

Temperature: Solubility is generally temperature-dependent, though the effect may be minimal over a narrow range.

-

Concentration: At high concentrations, aggregation may occur, leading to decreased apparent solubility.

Data Presentation: Aqueous Solubility

Quantitative solubility data should be determined experimentally. The following table provides a template for presenting such data.

| Buffer System | pH | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) |

| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | Data to be determined | Data to be determined |

| 50 mM Sodium Acetate (B1210297) | 5.0 | 25 | Data to be determined | Data to be determined |

| 50 mM TRIS Buffer | 8.5 | 25 | Data to be determined | Data to be determined |

| Deionized Water | ~7.0 | 25 | Data to be determined | Data to be determined |

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of Bromo-PEG2-bromide in a given aqueous buffer.

Materials:

-

Bromo-PEG2-bromide

-

Selected aqueous buffers (e.g., PBS pH 7.4, acetate buffer pH 5.0)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or MS)

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of Bromo-PEG2-bromide to a known volume of the selected buffer in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for 24 to 48 hours to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the vial at a high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of Bromo-PEG2-bromide using a validated HPLC method with a standard curve.

-

Calculation: The measured concentration represents the equilibrium solubility of Bromo-PEG2-bromide in the tested buffer at the specified temperature.

Caption: Experimental workflow for determining aqueous solubility.

Stability in Aqueous Buffers

The primary stability concern for Bromo-PEG2-bromide in aqueous solutions is the hydrolysis of the carbon-bromine (C-Br) bonds. Alkyl bromides are susceptible to nucleophilic substitution by water, which can lead to the formation of the corresponding alcohol (Hydroxy-PEG2-bromide or PEG2-diol), rendering the linker inactive for its intended conjugation reaction.

Degradation Pathway: Hydrolysis

The hydrolysis of primary alkyl bromides, such as those in Bromo-PEG2-bromide, can proceed via an S\N2 mechanism. The rate of this reaction is influenced by pH, with increased rates observed at higher pH values (typically above 8) due to the higher concentration of the more potent hydroxide (B78521) ion nucleophile.

Caption: Hydrolysis pathway of Bromo-PEG2-bromide.

Factors Influencing Stability:

-

pH: Higher pH leads to a faster rate of hydrolysis.

-

Temperature: Increased temperature accelerates the rate of degradation.

-

Buffer Nucleophiles: Some buffer components (e.g., Tris) can act as nucleophiles and react with the linker. Phosphate and acetate buffers are generally considered non-nucleophilic.

Data Presentation: Aqueous Stability

Stability data is often presented as the half-life (t\1/2) of the compound under specific conditions. The following table provides a template for presenting stability data.

| Buffer System | pH | Temperature (°C) | Half-life (t\1/2, hours) | Degradation Rate Constant (k, s⁻¹) |

| PBS | 7.4 | 4 | Data to be determined | Data to be determined |

| PBS | 7.4 | 25 | Data to be determined | Data to be determined |

| 50 mM TRIS | 8.5 | 25 | Data to be determined | Data to be determined |

| 50 mM Acetate | 5.0 | 25 | Data to be determined | Data to be determined |

Experimental Protocol: Determination of Aqueous Stability

This protocol describes a method for assessing the stability of Bromo-PEG2-bromide in aqueous buffers over time.

Materials:

-

Bromo-PEG2-bromide

-

Selected aqueous buffers (e.g., PBS pH 7.4, TRIS pH 8.5)

-

Temperature-controlled incubator or water bath

-

HPLC vials

-

HPLC system with a suitable detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Bromo-PEG2-bromide in a water-miscible organic solvent (e.g., DMSO or acetonitrile) at a high concentration.

-

Incubation Sample Preparation: Spike the stock solution into the pre-warmed aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL). The final concentration of the organic solvent should be kept low (e.g., <1% v/v) to minimize its effect on stability.

-

Time-Point Sampling: Aliquot the mixture into multiple HPLC vials and place them in a temperature-controlled environment (e.g., 25°C).

-

Initial Sample (T=0): Immediately analyze the first vial to determine the initial concentration of intact Bromo-PEG2-bromide.

-

Subsequent Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove a vial and analyze its contents by HPLC.

-

HPLC Analysis: Use a validated HPLC method to separate the intact Bromo-PEG2-bromide from its degradation products. Record the peak area of the intact compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining Bromo-PEG2-bromide versus time. If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the negative of the slope of this line. The half-life (t\1/2) can then be calculated using the equation: t\1/2 = 0.693 / k.

Caption: Experimental workflow for assessing aqueous stability.

Summary and Recommendations

The solubility and stability of Bromo-PEG2-bromide are critical parameters that must be understood for its effective use in bioconjugation and drug development.

-

Solubility: The PEG2 spacer imparts hydrophilicity, but quantitative solubility in relevant buffers should be experimentally determined using methods such as the shake-flask protocol provided.

-

Stability: The primary degradation route in aqueous buffers is the hydrolysis of the C-Br bonds, a process that is accelerated by higher pH and temperature. For conjugation reactions, especially those conducted at neutral to basic pH, it is advisable to use freshly prepared solutions of Bromo-PEG2-bromide and to minimize reaction times where possible. Stability studies, as outlined in this guide, are essential for establishing appropriate storage and handling conditions.

Researchers using Bromo-PEG2-bromide are strongly encouraged to perform the described experimental protocols to generate specific data for their particular buffer systems and conditions. This will ensure more reliable and reproducible results in the development of novel therapeutics.

Bromo-PEG2-bromide: An In-Depth Technical Guide for Homobifunctional Crosslinking

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromo-PEG2-bromide, a homobifunctional crosslinker utilized in bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details the physicochemical properties, reaction mechanisms, experimental protocols, and key applications of this versatile reagent.

Core Concepts: Chemistry and Reactivity

Bromo-PEG2-bromide is a symmetrical crosslinking agent featuring a short, hydrophilic diethylene glycol (PEG2) spacer flanked by two reactive bromide groups. The fundamental utility of this reagent lies in its ability to covalently link two molecules containing nucleophilic functional groups through a bimolecular nucleophilic substitution (SN2) reaction mechanism.[1][2]

The terminal bromide moieties are excellent leaving groups, rendering the adjacent carbon atoms electrophilic and susceptible to attack by nucleophiles.[3][4] This reactivity allows for the formation of stable covalent bonds with various functional groups present on biomolecules.

Primary Reactive Targets:

-

Thiols (Sulfhydryls): The thiol groups of cysteine residues in proteins and peptides are primary targets for Bromo-PEG2-bromide.[2][5] The reaction, which is most efficient at a pH of 7.2-8.5, results in the formation of a highly stable thioether linkage.[1]

-

Amines: Primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, can also react with Bromo-PEG2-bromide to form secondary amine bonds.[2][6] To favor mono-alkylation and avoid the formation of tertiary amines or quaternary ammonium (B1175870) salts, it is often recommended to use a large excess of the primary amine relative to the crosslinker.[6]

The hydrophilic PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, which is particularly advantageous when working with hydrophobic molecules or to prevent aggregation.[3][7]

Data Presentation: Physicochemical and Application-Specific Properties

Quantitative data is crucial for the precise application of Bromo-PEG2-bromide in experimental design. The following tables summarize its key properties and provide comparative data on its use in ADC development.

| Property | Value | Reference(s) |

| Chemical Formula | C6H12Br2O2 | [3] |

| Molecular Weight | 275.97 g/mol | [2] |

| CAS Number | 31255-10-4 | [3] |

| Appearance | Colorless to light yellow liquid | [7] |

| Purity | Typically ≥95% | [2] |

| Storage Conditions | -20°C for long-term stability | [3] |

| Linker | Average Drug-to-Antibody Ratio (DAR)¹ | % Monomer (SEC-HPLC)² |

| Non-PEGylated Control | 3.5 | >95% |

| Bromo-PEG2-bromide | ~3.8 | >95% |

| Bromo-PEG6-bromide | ~4.0 | >95% |

| Bromo-PEG12-bromide | ~4.2 | >95% |

| Bromo-PEG24-bromide | ~4.5 | >90% |

¹Drug-to-Antibody Ratio (DAR) is a critical quality attribute of ADCs. ²Size-Exclusion Chromatography (SEC-HPLC) is used to assess the purity and aggregation of the ADC.

Experimental Protocols

The following protocols are adapted from established bioconjugation techniques for bromo-PEG reagents and provide a framework for the use of Bromo-PEG2-bromide.[1][6] Optimization of specific reaction conditions is recommended for each unique application.

Protocol 1: Crosslinking of Thiol-Containing Proteins (e.g., Cysteine Residues)

This protocol describes a general procedure for the homobifunctional crosslinking of proteins containing accessible cysteine residues.

Materials:

-

Bromo-PEG2-bromide

-

Thiol-containing protein

-

Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-8.5, containing 1-5 mM EDTA.[1][8] Ensure the buffer is free of amines and thiols.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching Reagent: L-cysteine or 2-mercaptoethanol

-

Desalting column or dialysis equipment for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If necessary, reduce any disulfide bonds using a suitable reducing agent (e.g., TCEP) and subsequently remove the reducing agent.[8]

-

Crosslinker Preparation: Immediately before use, prepare a stock solution of Bromo-PEG2-bromide in anhydrous DMF or DMSO.

-

Crosslinking Reaction: Add a 10- to 50-fold molar excess of the Bromo-PEG2-bromide stock solution to the protein solution with gentle stirring. The final concentration of the organic solvent should ideally be less than 10% (v/v) to prevent protein denaturation.[6]

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[8] The optimal time and temperature should be determined empirically.

-

Quenching: Stop the reaction by adding the Quenching Reagent to a final concentration in molar excess of the initial amount of Bromo-PEG2-bromide.[1] Incubate for 30-60 minutes at room temperature.

-

Purification: Remove excess crosslinker and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.[1]

-

Analysis: Analyze the crosslinked product using SDS-PAGE to visualize the formation of higher molecular weight species. Further characterization can be performed by mass spectrometry.[1]

Protocol 2: Conjugation to Primary Amines

This protocol provides a general guideline for the reaction of Bromo-PEG2-bromide with primary amines, such as those on lysine residues or the N-terminus of a protein.

Materials:

-

Bromo-PEG2-bromide

-

Amine-containing molecule (protein, peptide, etc.)

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS) or borate (B1201080) buffer, pH 7-9.[6] Ensure the buffer is free of extraneous primary amines (e.g., Tris).

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching Reagent: Tris buffer or glycine (B1666218) solution

-

Dialysis or ultrafiltration device for purification

Procedure:

-

Molecule Preparation: Dissolve the amine-containing molecule in the Conjugation Buffer to a suitable concentration (e.g., 1-10 mg/mL for proteins).

-

Crosslinker Preparation: Prepare a stock solution of Bromo-PEG2-bromide in anhydrous DMF or DMSO immediately before use.

-

Conjugation Reaction: Slowly add the Bromo-PEG2-bromide stock solution to the molecule solution while gently stirring. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point.[6] To favor mono-alkylation, a large excess of the amine-containing molecule relative to the crosslinker can be used.

-

Incubation: Allow the reaction to proceed for 4-24 hours at room temperature or 4°C with continuous gentle agitation.[6]

-

Quenching: Terminate the reaction by adding an excess of the Quenching Reagent.

-

Purification: Purify the conjugate by dialysis or diafiltration using an appropriate molecular weight cutoff membrane to remove unreacted Bromo-PEG2-bromide and quenching reagent.[6]

-

Analysis: Characterize the conjugate using appropriate analytical techniques such as SDS-PAGE, HPLC, or mass spectrometry.

Mandatory Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways where Bromo-PEG2-bromide is applicable.

Conclusion

Bromo-PEG2-bromide is a valuable and versatile homobifunctional crosslinker for a range of applications in research and drug development. Its well-defined structure, hydrophilic PEG spacer, and reactive bromide end groups enable the stable and efficient linkage of biomolecules. The formation of robust thioether or secondary amine bonds makes it suitable for creating complex bioconjugates, including ADCs and PROTACs. While optimization of reaction conditions is essential for specific applications, the general protocols and principles outlined in this guide provide a solid foundation for the successful implementation of Bromo-PEG2-bromide in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]

- 3. Bromo-PEG2-bromide, 31255-10-4 | BroadPharm [broadpharm.com]

- 4. Bromo-PEG2-alcohol, 57641-66-4 | BroadPharm [broadpharm.com]

- 5. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Core of Connection: An In-depth Technical Guide to the PEG Spacer in Bromo-PEG2-bromide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of advanced therapeutics, the precise linkage of molecular components is paramount. Bromo-PEG2-bromide, a homobifunctional linker, has emerged as a critical tool in the development of sophisticated drug modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). At the heart of this linker is the short, two-unit polyethylene (B3416737) glycol (PEG) spacer. This technical guide delves into the core functionalities of this PEG spacer, providing a comprehensive overview of its physicochemical properties, its impact on biomolecule conjugation, and detailed experimental protocols for its application.

Physicochemical and Functional Properties of the PEG Spacer

The diethylene glycol spacer in Bromo-PEG2-bromide, though short, imparts several crucial properties that are foundational to its utility in bioconjugation.[1] These characteristics directly influence the performance of the resulting conjugate.

Key Attributes of the PEG2 Spacer:

-

Hydrophilicity: The ether oxygens in the PEG chain form hydrogen bonds with water, significantly increasing the aqueous solubility of the linker and, consequently, the molecules it connects.[2][3] This is particularly advantageous when working with hydrophobic drugs or large biomolecules prone to aggregation.[4]

-

Biocompatibility: PEG is well-established as a non-toxic and non-immunogenic material, making it suitable for in-vivo applications.[1] The PEG spacer helps to create a "stealth" effect by forming a hydration shell around the conjugate, which can reduce recognition by the immune system and decrease clearance rates.[1][4]

-

Flexibility: The C-O-C bonds within the PEG backbone have a high degree of rotational freedom.[4] This flexibility can be crucial in allowing the two ends of a bifunctional molecule, such as a PROTAC, to adopt the optimal orientation for biological activity.

-

Defined Length: As a discrete PEG (dPEG®) linker, Bromo-PEG2-bromide has a precise, defined molecular weight and length. This monodispersity is critical for producing homogenous conjugates with consistent and predictable properties, a key requirement for therapeutic development.[4]

Data Presentation: Physicochemical Properties

The following tables summarize key physicochemical data for Bromo-PEG2-bromide and the impact of short PEG spacers on conjugate properties.

| Property | Value | Reference |

| Chemical Formula | C6H12Br2O2 | [2] |

| Molecular Weight | 275.97 g/mol | [2] |

| CAS Number | 31255-10-4 | [2] |

| Appearance | Colorless to light yellow liquid | [5] |

| Solubility | Soluble in DMSO | [5] |

| PEG Spacer Length | Molecular Weight (Da) | Contour Length (nm) | Hydrodynamic Radius (Rh) (nm) |

| PEG2 | 88 | 0.6 | ~0.5 |

| PEG4 | 176 | 1.2 | ~1.8 |

| PEG8 | 352 | 2.5 | ~1.2 |

| PEG12 | 528 | 3.7 | ~1.0 |

Data synthesized from multiple sources, providing an approximate size and property range. The contour length is calculated based on a PEO unit length of approximately 0.28 nm.[4][6]

The Role of the PEG Spacer in Advanced Therapeutics

The properties imparted by the PEG2 spacer are instrumental in the design and function of cutting-edge therapeutics.

In PROTACs:

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of a PROTAC's efficacy. The PEG2 spacer in Bromo-PEG2-bromide, when used as a building block for PROTAC linkers, offers:

-

Optimal Ternary Complex Formation: The length and flexibility of the PEG spacer are crucial for allowing the target protein and the E3 ligase to come together in a productive orientation for ubiquitination to occur.[7]

-

Enhanced Solubility and Permeability: The hydrophilic nature of the PEG spacer improves the often-poor solubility of complex PROTAC molecules, aiding in their formulation and cellular uptake.[7]

In ADCs:

ADCs are targeted therapies that deliver a potent cytotoxic agent to cancer cells via a monoclonal antibody. The linker connects the antibody to the drug payload. The inclusion of a PEG2 spacer can:

-

Improve Solubility and Reduce Aggregation: Many cytotoxic payloads are hydrophobic. The PEG spacer enhances the overall hydrophilicity of the ADC, preventing aggregation, especially at higher drug-to-antibody ratios (DARs).[8]

-

Enhance Pharmacokinetics: By increasing the hydrodynamic size and creating a hydrophilic shield, PEG spacers can reduce the clearance rate of the ADC, leading to a longer circulation half-life and increased tumor accumulation.[8][9]

Experimental Protocols

The following are detailed methodologies for key experiments involving Bromo-PEG2-bromide. These protocols are adapted from established procedures for similar bromo-PEG compounds and should be optimized for specific applications.

Protocol 1: General Procedure for Nucleophilic Substitution with a Thiol (e.g., Cysteine-Containing Peptide)

This protocol describes the reaction of one of the bromide groups in Bromo-PEG2-bromide with a thiol, a common step in bioconjugation.

Materials:

-

Bromo-PEG2-bromide

-

Cysteine-containing peptide

-

Conjugation Buffer: 0.1 M Phosphate buffer, 5 mM EDTA, pH 7.5

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: 1 M N-acetylcysteine in water

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification system (e.g., Reverse-Phase HPLC)

Procedure:

-

Peptide Preparation: Dissolve the cysteine-containing peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL.

-

Reduction of Disulfide Bonds (if necessary): If the cysteine residue is in a disulfide bond, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

-

Linker Preparation: Immediately before use, prepare a 10-20 mM stock solution of Bromo-PEG2-bromide in anhydrous DMF or DMSO.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the Bromo-PEG2-bromide stock solution to the reduced peptide solution while gently stirring. The final concentration of the organic solvent should not exceed 10% to maintain peptide stability.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

Quenching the Reaction: Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-50 mM to react with any unreacted Bromo-PEG2-bromide.

-

Purification: Purify the resulting conjugate using reverse-phase HPLC to remove excess reagents and unreacted peptide.

-

Characterization: Confirm the identity and purity of the conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.[10][11]

Protocol 2: Step-by-Step Synthesis of a Heterobifunctional Linker from Bromo-PEG2-bromide

This protocol outlines the conversion of Bromo-PEG2-bromide into a bromo-PEG2-amine linker, a versatile intermediate for further conjugation.

Materials:

-

Bromo-PEG2-bromide

-

Potassium phthalimide (B116566)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethanol

-

Dichloromethane (DCM)

-

Standard glassware for organic synthesis

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Phthalimide Alkylation:

-

Dissolve Bromo-PEG2-bromide (1.0 eq) and potassium phthalimide (1.2 eq) in anhydrous DMF.

-

Heat the mixture at 60-70°C overnight.

-

After cooling to room temperature, pour the reaction mixture into water and extract the N-(2-(2-bromoethoxy)ethyl)phthalimide intermediate with dichloromethane.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

-

Hydrazinolysis:

-

Dissolve the crude intermediate in ethanol.

-

Add hydrazine hydrate (4-5 eq) and reflux the mixture for 4-6 hours.

-

After cooling, filter off the phthalhydrazide (B32825) precipitate.

-

Concentrate the filtrate and purify the crude product by silica gel chromatography to obtain Bromo-PEG2-amine.

-

-

Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: A Generalized Workflow for PROTAC Synthesis

This protocol provides a general two-step approach for synthesizing a PROTAC using a pre-formed heterobifunctional Bromo-PEG2-ligand linker.

Materials:

-

Bromo-PEG2-amine (from Protocol 2)

-

Target Protein Ligand with a carboxylic acid (e.g., JQ1 derivative)

-

E3 Ligase Ligand with a reactive group for the bromide (e.g., a phenol (B47542), like pomalidomide)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Preparative HPLC system

Procedure:

-

Amide Coupling to E3 Ligase Ligand:

-

To a solution of an amine-containing E3 ligase ligand (e.g., pomalidomide) (1.0 eq) and a bromo-PEG2-acid (formed by hydrolysis of a corresponding ester) (1.2 eq) in anhydrous DMF, add HATU (1.5 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 4 hours.

-

Purify the resulting bromo-PEG2-E3 ligase ligand conjugate by preparative HPLC.

-

-

Nucleophilic Substitution with Target Protein Ligand:

-

To a solution of the target protein ligand containing a nucleophile (e.g., a phenol on a JQ1 derivative) (1.2 eq) in anhydrous DMF, add potassium carbonate (2.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of the bromo-PEG2-E3 ligase ligand conjugate (1.0 eq) in anhydrous DMF.

-

Heat the reaction to 60°C and stir for 16 hours.

-

-

Purification and Characterization:

-

Cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.

-

Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.

-

Characterize the final product by ¹H NMR, ¹³C NMR, HRMS, and confirm purity by analytical HPLC.[12]

-

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and logical relationships involving Bromo-PEG2-bromide.

References

- 1. chempep.com [chempep.com]

- 2. Bromo-PEG2-Bromide - CD Bioparticles [cd-bioparticles.net]

- 3. Bromo-PEG2-bromide, 31255-10-4 | BroadPharm [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. medkoo.com [medkoo.com]

- 6. Item - PEG linkers and properties. - Public Library of Science - Figshare [plos.figshare.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to Bromo-PEG2-bromide for Protein Modification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bromo-PEG2-bromide, a homobifunctional crosslinker, for beginners in the field of protein modification. We will delve into its core chemical principles, provide detailed experimental protocols, present quantitative data for practical application, and visualize key processes to facilitate understanding.

Introduction to Bromo-PEG2-bromide

Bromo-PEG2-bromide, systematically named 1,2-bis(2-bromoethoxy)ethane, is a versatile chemical tool used in bioconjugation.[1][2] It consists of a short, hydrophilic di(ethylene glycol) spacer flanked by two reactive bromide groups.[1][3] This structure allows for the covalent linkage of biomolecules, enhancing their therapeutic and diagnostic properties.[4]

The primary application of Bromo-PEG2-bromide in protein modification lies in its ability to react with nucleophilic functional groups on amino acid side chains, most notably the thiol group of cysteine residues.[5] The bromide ion is an excellent leaving group, facilitating a bimolecular nucleophilic substitution (SN2) reaction to form a stable thioether bond.[1] This stability is a key advantage over other thiol-reactive chemistries, such as maleimides, which can be susceptible to retro-Michael addition and thiol exchange in vivo.[6][7]

The hydrophilic PEG spacer can improve the solubility and stability of the resulting protein conjugate, reduce its immunogenicity, and prolong its circulation half-life.[6][8] These properties make Bromo-PEG2-bromide a valuable linker in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and Proteolysis Targeting Chimeras (PROTACs).[1][9]

Core Chemistry and Reactivity

The utility of Bromo-PEG2-bromide is centered around the SN2 reaction mechanism. The terminal primary alkyl bromides are electrophilic and readily attacked by nucleophiles.

Reaction with Cysteine

The most common and specific target for Bromo-PEG2-bromide in protein modification is the thiol group of a cysteine residue. The reaction proceeds as follows:

-

Deprotonation: The thiol group (-SH) of cysteine, with a pKa of approximately 8.5, is deprotonated under neutral to slightly basic conditions (pH 7.5-8.5) to form the more nucleophilic thiolate anion (-S⁻).[6][10]

-

Nucleophilic Attack: The thiolate anion attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion.[6]

-

Bond Formation: A highly stable thioether bond is formed between the PEG linker and the cysteine residue.[2][6]

This reaction is highly efficient and specific for cysteine residues under controlled pH conditions, minimizing off-target modifications of other amino acids like lysine (B10760008) or histidine.[6][10]

Reactivity with Other Nucleophiles

While cysteine is the primary target, other nucleophilic amino acid side chains can react with Bromo-PEG2-bromide, especially at higher pH values. These include:

-

Histidine (imidazole group): Can react at physiological pH.

-

Lysine (ε-amino group): Becomes significantly reactive at pH > 9.0.

-

N-terminal α-amino group: Can be targeted at a slightly lower pH than lysine.

For site-specific modification of cysteine, it is crucial to control the reaction pH to minimize these side reactions.

Data Presentation

The following tables summarize key quantitative and qualitative data for the use of Bromo-PEG2-bromide in protein modification.

Table 1: Physicochemical Properties of Bromo-PEG2-bromide

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂Br₂O₂ | [3] |

| Molecular Weight | 275.97 g/mol | [4] |

| Appearance | Liquid | [11] |

| Solubility | Water, DMSO, DMF | [11] |

| Storage Conditions | -20°C | [3] |

Table 2: Typical Reaction Conditions for Cysteine-Specific Protein Modification with Bromo-PEG Linkers

| Parameter | Recommended Range/Value | Rationale | Reference(s) |

| pH | 7.5 - 8.5 | Promotes formation of the more nucleophilic thiolate anion while minimizing reactivity of other nucleophiles. | [6][10] |

| Molar Ratio (Linker:Protein) | 10:1 to 50:1 | A molar excess of the linker drives the reaction to completion. The optimal ratio should be determined empirically. | [6][11] |

| Reaction Temperature | 4°C to 25°C (Room Temp.) | Lower temperatures can be used for longer reaction times to minimize potential protein degradation. | [6] |

| Reaction Time | 2 - 24 hours | Dependent on temperature, pH, and the accessibility of the target cysteine residue. | [6] |

| Quenching Reagent | L-cysteine, N-acetylcysteine, or β-mercaptoethanol | A small molecule thiol is added in excess to react with any unreacted Bromo-PEG2-bromide. | [10][11] |

Table 3: Comparative Overview of Bromo-PEG vs. Maleimide-PEG Linkers for Thiol Conjugation

| Feature | Bromo-PEG Linkers | Maleimide-PEG Linkers | Implications for Protein Modification | Reference(s) |

| Reaction Type | SN2 Nucleophilic Substitution | Michael Addition | Both are efficient thiol-reactive chemistries. | [7] |

| Resulting Bond | Thioether | Thioether (in a thiosuccinimide ring) | The bond type is the same, but the surrounding structure differs. | [7] |

| Bond Stability | Highly Stable | Susceptible to retro-Michael reaction and thiol exchange, leading to potential deconjugation in vivo. | Bromo-PEG linkers offer superior plasma stability, which is critical for therapeutics requiring long-term in vivo efficacy. | [2][6][7] |

| Optimal Reaction pH | 7.5 - 8.5 | 6.5 - 7.5 | The optimal pH ranges differ slightly, which can be a factor in experimental design. | [6][7] |

| Potential Side Reactions | Can react with other nucleophiles at higher pH. | Hydrolysis of the maleimide (B117702) ring; reaction with amines at pH > 7.5. | Both linker types require careful control of reaction conditions to ensure specificity. | [7] |

Experimental Protocols

The following protocols provide a general framework for the modification of a protein with Bromo-PEG2-bromide and subsequent characterization. These should be optimized for each specific protein and application.

Protocol 1: Site-Specific Modification of a Cysteine-Containing Protein

This protocol describes the covalent attachment of Bromo-PEG2-bromide to a protein with an available cysteine residue.

Materials:

-

Cysteine-containing protein of interest

-

Bromo-PEG2-bromide

-

Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.5-8.5. The buffer should be degassed to minimize thiol oxidation.

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if the protein has disulfide bonds.

-

Linker Solvent: Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).

-

Quenching Reagent: 1 M L-cysteine or N-acetylcysteine in Reaction Buffer.

-

Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) columns.

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

If the target cysteine is part of a disulfide bond, add a 2-5 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce the disulfide bond.

-

Crucial Step: Remove the reducing agent using a desalting column equilibrated with the Reaction Buffer. TCEP will react with the bromo-PEG linker if not removed.[10]

-

-

Linker Preparation:

-

Immediately before use, prepare a 100 mM stock solution of Bromo-PEG2-bromide in anhydrous DMSO or DMF.

-

-

Conjugation Reaction:

-

Add a 10- to 50-fold molar excess of the Bromo-PEG2-bromide stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v). The optimal molar ratio should be determined empirically.[6][11]

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[11]

-

-

Quenching the Reaction:

-

Add the Quenching Reagent to a final concentration of 10-50 mM to react with any unreacted Bromo-PEG2-bromide.

-

Incubate for 30-60 minutes at room temperature.[11]

-

-

Purification of the PEGylated Protein:

-

Remove excess Bromo-PEG2-bromide and other small molecules by passing the reaction mixture through a desalting column or by using size-exclusion chromatography (SEC).

-

Further purification to separate mono-PEGylated, multi-PEGylated, and unreacted protein can be achieved using SEC or ion-exchange chromatography (IEX).

-

Protocol 2: Characterization of the Protein-PEG Conjugate

A. SDS-PAGE Analysis:

-

Principle: Successful conjugation of Bromo-PEG2-bromide to a protein will result in an increase in its molecular weight, which can be visualized by a shift in its migration on an SDS-PAGE gel.

-

Procedure:

-

Run samples of the unreacted protein, the reaction mixture, and the purified conjugate on an SDS-PAGE gel.

-

Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

-

The PEGylated protein will appear as a band with a higher apparent molecular weight compared to the unmodified protein.

-

B. Mass Spectrometry (MS) Analysis:

-

Principle: Mass spectrometry provides an accurate measurement of the molecular weight of the protein, allowing for confirmation of the conjugation and determination of the number of PEG units attached.

-

Procedure:

-

Prepare the purified conjugate for MS analysis. This may involve buffer exchange into a volatile buffer (e.g., ammonium (B1175870) bicarbonate).

-

Analyze the sample using MALDI-TOF or ESI-MS.

-

The mass spectrum of the conjugated protein will show a mass increase corresponding to the mass of the Bromo-PEG2-bromide linker (275.97 Da) for each modification. The heterogeneity of PEGylation (mono-, di-, etc.) can also be assessed.

-

Mandatory Visualizations

The following diagrams illustrate the key chemical and biological processes involving Bromo-PEG2-bromide.

Conclusion

Bromo-PEG2-bromide is a valuable and robust tool for researchers new to protein modification. Its reaction with cysteine residues via an SN2 mechanism results in a highly stable thioether bond, offering a significant advantage over less stable linkages for applications requiring long-term in vivo stability.[6][7] By following the protocols and understanding the chemical principles outlined in this guide, scientists can effectively utilize Bromo-PEG2-bromide to create well-defined protein conjugates with enhanced properties for a wide range of therapeutic and research applications.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Bromo-PEG2-bromide, 31255-10-4 | BroadPharm [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. High‐Throughput Kinetic Analysis for Target‐Directed Covalent Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Safety and handling precautions for Bromo-PEG2-bromide

An In-depth Technical Guide to the Safe Handling of Bromo-PEG2-bromide

This document provides a comprehensive overview of the safety and handling precautions for Bromo-PEG2-bromide (CAS No. 31255-10-4). It is intended for researchers, scientists, and drug development professionals who may work with this substance. The information compiled herein is based on available safety data for the compound and structurally related chemicals.

Compound Identification and Properties

Bromo-PEG2-bromide is a hydrophilic PEG linker that contains two bromide groups. These bromide moieties are effective leaving groups for nucleophilic substitution reactions.[1][2][3] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the molecule in aqueous media.[1][2][3]

Table 1: Compound Identification

| Identifier | Value | Reference |

|---|---|---|

| Chemical Name | 1,2-bis(2-bromoethoxy)ethane | [2] |

| Synonym | Bromo-PEG2-bromide | [1][2] |

| CAS Number | 31255-10-4 | [1][2] |

| Molecular Formula | C₆H₁₂Br₂O₂ | [1][2] |

| Molecular Weight | ~276 g/mol | [1][2] |

| Purity | Typically ≥98% |[1] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Appearance | Data not available; likely a liquid or solid | |

| Solubility | Increased solubility in aqueous media due to PEG spacer | [1][2] |

| Storage Condition | Long-term: -20°C; Short-term: 0 - 4°C. Store in a dry, dark place. | [1][2] |

| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical |[2][4] |

Hazard Identification and Safety Precautions

Table 3: Potential Hazard Classifications (Inferred) Note: This classification is inferred from a similar compound (Bromo-PEG2-methyl ester) and general knowledge of brominated organic compounds. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

| Hazard Class | GHS Category | Hazard Statement | Reference |

|---|---|---|---|

| Skin Corrosion/Irritation | Category 1C / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | [5] |

| Serious Eye Damage/Irritation | Category 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation | [5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[5] |

Precautionary Statements:

Users should adhere to the following precautions:

-

P260: Do not breathe dust, fumes, gas, mist, vapors, or spray.[5]

-

P264: Wash hands and any exposed skin thoroughly after handling.[5][6]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5][7]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7]

Experimental Protocols and Handling Procedures

Engineering Controls

All work with Bromo-PEG2-bromide should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][8] An eyewash station and safety shower should be readily accessible in the immediate work area.[9]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory when handling this compound.

Table 4: Recommended Personal Protective Equipment

| PPE Type | Specification | Rationale | Reference |

|---|---|---|---|

| Eye/Face Protection | Chemical safety goggles or a face shield. | To prevent eye contact which can cause serious irritation or damage. | [5][7][10] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Check manufacturer data for breakthrough times. | To prevent skin contact, irritation, and potential burns. | [5][7][10] |

| Skin/Body Protection | A lab coat should be worn. For larger quantities, consider additional protective clothing. | To protect skin and personal clothing from contamination. | [5][6] |

| Respiratory Protection | Not typically required if used in a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. | To prevent inhalation of vapors or aerosols which may cause respiratory irritation. |[9][11] |

Caption: A workflow for the safe handling of Bromo-PEG2-bromide.

Emergency and First-Aid Procedures

In case of exposure, immediate action is critical. The following protocols should be followed.

Caption: Logic diagram for emergency response to exposure incidents.

Experimental Protocols for Emergency Response:

-

Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing.[5] If symptoms such as respiratory irritation, coughing, or shortness of breath occur or persist, seek medical attention.[5][11]

-

Skin Contact: Immediately take off all contaminated clothing.[7] Wash the affected skin with copious amounts of water and soap for at least 15 minutes.[5][11] If skin irritation or a burning sensation occurs, seek medical advice.[5]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to separate the eyelids with fingers to ensure adequate rinsing.[5] Remove contact lenses if present and easy to do so.[5][6] If eye irritation persists, get medical attention.[5]

-

Ingestion: Wash out the mouth thoroughly with water.[5] Do not induce vomiting. Call a poison control center or doctor if you feel unwell.[5]

Spill, Storage, and Disposal

Spill Cleanup Protocol

-

Evacuate: Ensure non-essential personnel are clear of the spill area.

-

Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

-

Contain & Absorb: For liquid spills, cover with an inert, non-combustible absorbent material such as sand or diatomaceous earth.[5][10] Do not use combustible materials like paper towels for large spills.[12]

-

Collect: Carefully sweep or scoop the absorbed material into a sealable, chemically compatible container clearly labeled for chemical waste.[5][12]

-

Decontaminate: Clean the spill area with a suitable laboratory detergent and water. Dispose of all cleaning materials as contaminated solid waste.[12]

Storage

Store Bromo-PEG2-bromide in a tightly sealed container in a dry, dark, and well-ventilated area.[4][9] The recommended long-term storage temperature is -20°C.[1][2] Keep it segregated from incompatible materials, such as strong oxidizing agents, strong bases, and metals.[5][9]

Disposal Protocol

Under no circumstances should Bromo-PEG2-bromide or its waste be disposed of down the drain.[12] It must be treated as halogenated organic chemical waste.

-

Container Selection: Use a clean, dry, and chemically compatible waste container with a secure cap.[12]

-

Labeling: Before adding waste, the container must be clearly labeled as "Halogenated Organic Waste" and must include the full chemical name, "Bromo-PEG2-bromide".[12]

-

Waste Segregation:

-

Liquid Waste: Unused or waste Bromo-PEG2-bromide should be transferred to the labeled liquid waste container inside a fume hood.[12]

-

Solid Waste: All contaminated materials (e.g., gloves, absorbent pads, wipes) must be collected in a separate, sealed plastic bag or container labeled as "Solid Waste with Bromo-PEG2-bromide".[12]

-

-

Collection: Store the sealed waste containers in a designated satellite accumulation area.[12] Arrange for pickup and disposal by the institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[5][12]

References

- 1. Bromo-PEG2-bromide, 31255-10-4 | BroadPharm [broadpharm.com]

- 2. medkoo.com [medkoo.com]

- 3. Bromo-PEG2-Bromide - CD Bioparticles [cd-bioparticles.net]

- 4. medkoo.com [medkoo.com]

- 5. broadpharm.com [broadpharm.com]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com [carlroth.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com [carlroth.com]

- 11. nj.gov [nj.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to Bromo-PEG2-bromide: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromo-PEG2-bromide, a homobifunctional crosslinking reagent. It details its chemical and physical properties, core applications in bioconjugation and Proteolysis Targeting Chimera (PROTAC) synthesis, and provides detailed experimental protocols for its use.

Core Properties of Bromo-PEG2-bromide

Bromo-PEG2-bromide is a polyethylene (B3416737) glycol (PEG) based linker featuring two terminal bromide groups. The bromide serves as an efficient leaving group in nucleophilic substitution reactions, while the hydrophilic PEG spacer enhances the aqueous solubility of the molecule it is incorporated into.[1][2]

| Property | Value | Reference(s) |

| CAS Number | 31255-10-4 | [1][2][][4] |

| Molecular Formula | C₆H₁₂Br₂O₂ | [1][2][][4] |

| Molecular Weight | ~276 g/mol (275.97) | [2][] |

| Synonym | 1,2-bis(2-bromoethoxy)ethane | [2] |

| Appearance | Liquid, Colorless to light yellow | [] |

| Purity | ≥98% | [1][2] |

| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF) | [2][] |

| Storage Conditions | -20°C for long-term storage | [1][2][][4] |

Core Applications

The primary utility of Bromo-PEG2-bromide lies in its ability to act as a linker, covalently connecting two molecules. This is particularly relevant in the following areas:

-

Bioconjugation: It is used to link biomolecules such as proteins, peptides, or oligonucleotides. The bromide groups react readily with nucleophiles like primary amines (e.g., the side chain of lysine) and thiols (e.g., the side chain of cysteine).[5]

-

PROTAC Synthesis: Bromo-PEG2-bromide is employed as a linker in the construction of PROTACs.[][6] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[6][7] The PEG linker is a critical component that dictates the distance and orientation between the two ligands, influencing the efficacy of the resulting PROTAC.[8]

-

Surface Modification: This linker can be used to functionalize surfaces of materials like nanoparticles to improve their biocompatibility.

Reaction Mechanism and Experimental Protocols

The reaction of Bromo-PEG2-bromide with nucleophiles, such as primary amines or thiols, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the nucleophile attacks the carbon atom attached to the bromine, displacing the bromide ion and forming a new covalent bond.

References

- 1. benchchem.com [benchchem.com]

- 2. Bromo-PEG2-bromide, 31255-10-4 | BroadPharm [broadpharm.com]

- 4. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]

- 5. precisepeg.com [precisepeg.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Bromo-PEG2-bromide in PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins that have historically been considered "undruggable".[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.[5][6] The linker is a critical component that influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC.[3][7] Among the various linkers utilized, polyethylene (B3416737) glycol (PEG) linkers are widely employed due to their ability to enhance solubility and provide synthetic versatility.[1][8]

This technical guide focuses on the application of Bromo-PEG2-bromide, a short-chain PEG linker, in the development of PROTACs. Bromo-PEG2-bromide serves as a bifunctional building block, enabling the covalent linkage of a POI ligand and an E3 ligase ligand to form the final PROTAC molecule.[9] Its two reactive bromide groups offer a versatile handle for conjugation through nucleophilic substitution reactions.[10]

The PROTAC Mechanism of Action: A Signaling Pathway

PROTACs operate by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS). The process can be visualized as a catalytic cycle:

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. scispace.com [scispace.com]

- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Bromo-PEG2-bromide, 31255-10-4 | BroadPharm [broadpharm.com]

An In-depth Technical Guide to the Nucleophilic Substitution Reactions of Bromo-PEG2-bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reactivity, experimental considerations, and applications of Bromo-PEG2-bromide, a homobifunctional polyethylene (B3416737) glycol (PEG) linker. The information herein is intended to equip researchers with the foundational knowledge required for the effective application of this reagent in bioconjugation, drug delivery, and materials science.

Introduction to Bromo-PEG2-bromide